![molecular formula C23H17FN2O2 B2955319 (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 691873-12-8](/img/structure/B2955319.png)
(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a benzoxazole ring, a fluorophenyl group, and a methylphenylamino group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Formation of the Enone Structure: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde or ketone in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the enone group can yield saturated derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-1-[3-(3-chlorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
- (2E)-1-[3-(3-bromophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
- (2E)-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.
Eigenschaften
IUPAC Name |
(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-5-8-19(9-6-15)25-12-11-22(27)16-7-10-21-20(14-16)23(28-26-21)17-3-2-4-18(24)13-17/h2-14,25H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBUNHAQCFDFE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
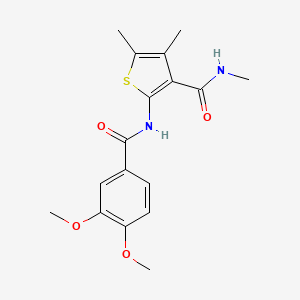

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2955241.png)
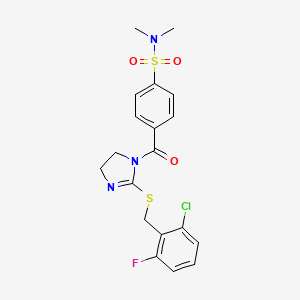
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2955245.png)
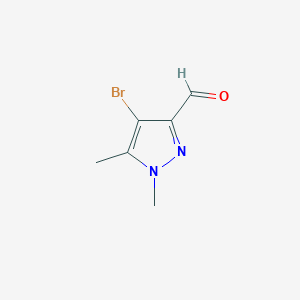
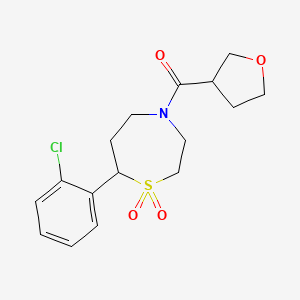
![(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955250.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide](/img/structure/B2955255.png)
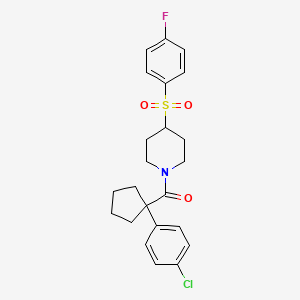
![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2955257.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B2955258.png)
![4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2955259.png)
